molecular formula C10H15NO5 B14463210 methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 69975-45-7

methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B14463210
CAS No.: 69975-45-7
M. Wt: 229.23 g/mol
InChI Key: IKBNMPNTWSKZRG-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with acetamido, methoxy, and carboxylate groups. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran with acetic anhydride in the presence of a catalyst to introduce the acetamido group. This is followed by methoxylation using methanol and a suitable acid catalyst. The final step involves esterification with methanol and a carboxylic acid derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reactions, and purification is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

69975-45-7

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 4-acetamido-2-methoxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C10H15NO5/c1-6(12)11-7-4-8(10(13)15-3)16-9(5-7)14-2/h4,7,9H,5H2,1-3H3,(H,11,12)

InChI Key

IKBNMPNTWSKZRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC(=C1)C(=O)OC)OC

Origin of Product

United States

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